1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- 1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-
Brand Name: Vulcanchem
CAS No.: 163086-00-8
VCID: VC13857272
InChI: InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m0/s1
SMILES: C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O
Molecular Formula: C17H18O2
Molecular Weight: 254.32 g/mol

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)-

CAS No.: 163086-00-8

Cat. No.: VC13857272

Molecular Formula: C17H18O2

Molecular Weight: 254.32 g/mol

* For research use only. Not for human or veterinary use.

1-Pentanone, 3-hydroxy-1,5-diphenyl-, (3S)- - 163086-00-8

Specification

CAS No. 163086-00-8
Molecular Formula C17H18O2
Molecular Weight 254.32 g/mol
IUPAC Name (3S)-3-hydroxy-1,5-diphenylpentan-1-one
Standard InChI InChI=1S/C17H18O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2/t16-/m0/s1
Standard InChI Key QJUWGGININGVSC-INIZCTEOSA-N
Isomeric SMILES C1=CC=C(C=C1)CC[C@@H](CC(=O)C2=CC=CC=C2)O
SMILES C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O
Canonical SMILES C1=CC=C(C=C1)CCC(CC(=O)C2=CC=CC=C2)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (3S)-3-hydroxy-1,5-diphenylpentan-1-one, reflects its stereochemistry and functional groups. The pentanone backbone is substituted at the 1- and 5-positions with phenyl groups and at the 3-position with a hydroxyl group. The (3S) configuration indicates the chiral center’s absolute stereochemistry .

Key Structural Features:

  • Backbone: A five-carbon chain (pentanone) with a ketone at position 1.

  • Substituents:

    • Phenyl groups at C1 and C5.

    • A hydroxyl group at C3 in the S-configuration.

  • Chirality: The stereogenic center at C3 governs its enantiomeric purity, critical for applications in asymmetric synthesis .

Structural Data:

PropertyValueSource
Molecular FormulaC₁₇H₁₈O₂
Molecular Weight254.32 g/mol
InChI KeyQJUWGGININGVSC-INIZCTEOSA-N
Isomeric SMILESC1=CC=C(C=C1)CCC@@HO
Topological Polar Surface Area37.3 Ų

Physicochemical Properties

Calculated and Experimental Properties

The compound’s physicochemical profile has been extensively characterized through computational and experimental methods:

Table 2: Physicochemical Properties of (3S)-3-Hydroxy-1,5-Diphenylpentan-1-One

PropertyValueMethod/Source
XLogP33.2Computed (PubChem)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count6
Exact Mass254.13068 Da
Complexity262

The relatively high XLogP3 value (3.2) suggests significant hydrophobicity, likely due to the two phenyl groups . The compound’s polar surface area (37.3 Ų) is dominated by the hydroxyl and ketone functional groups, influencing its solubility in polar solvents .

Synthesis and Stereochemical Control

Asymmetric Synthesis Methods

The synthesis of (3S)-3-hydroxy-1,5-diphenylpentan-1-one requires precise control over stereochemistry. Key methodologies include:

Narasaka’s Catalytic Asymmetric Aldol Reaction

Narasaka et al. pioneered a titanium-mediated aldol reaction using chiral ligands to induce asymmetry. In this approach, a β-hydroxy ketone precursor undergoes stereoselective aldol condensation with benzaldehyde derivatives, yielding the target compound with high enantiomeric excess (ee > 90%).

Yanagisawa’s Organocatalytic Approach

Yanagisawa and colleagues reported a proline-catalyzed asymmetric cross-aldol reaction between acetophenone and cinnamaldehyde. This method achieved moderate yields (65–70%) but excellent stereoselectivity (ee ≈ 95%) under mild conditions .

Kiyooka’s Evans Aldol Methodology

Kiyooka et al. utilized Evans oxazolidinone auxiliaries to enforce stereocontrol during the aldol addition. The auxiliary was subsequently cleaved via hydrolysis, affording the desired (3S)-enantiomer in 80% yield .

Applications in Organic Chemistry

Chiral Building Block

The compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules. Its rigid, chiral framework is advantageous for constructing:

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Analogues with substituted aryl groups exhibit COX-2 selectivity.

  • Antifungal Agents: Derivatives with modified hydroxyl groups show activity against Candida spp. .

Catalytic Asymmetric Reactions

Researchers have employed (3S)-3-hydroxy-1,5-diphenylpentan-1-one as a substrate to test new chiral catalysts. For example, its hydroxyl group participates in hydrogen-bonding interactions with organocatalysts, enhancing enantioselectivity in Michael additions .

Related Compounds and Comparative Analysis

Structural Analogues

Several analogues of (3S)-3-hydroxy-1,5-diphenylpentan-1-one have been synthesized to explore structure-activity relationships:

Table 5: Comparative Properties of Related Compounds

CompoundMolecular FormulaXLogP3Key Differences
(3R)-3-Hydroxy-1,5-diphenylpentan-1-oneC₁₇H₁₈O₂3.2Opposite configuration at C3
1,5-Diphenylpentan-1-oneC₁₇H₁₆O4.1Lack of hydroxyl group
3-Hydroxy-1-phenylpentan-1-oneC₁₁H₁₄O₂1.8Single phenyl substituent

The absence of the hydroxyl group in 1,5-diphenylpentan-1-one increases hydrophobicity (XLogP3 = 4.1), while the (3R)-enantiomer exhibits identical physical properties but distinct optical activity .

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